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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address common challenges encountered during the production of recombinant

Interleukin-23 (IL-23).

Troubleshooting Guide
This guide is designed to help you identify and solve specific issues that may arise during your

recombinant IL-23 expression and purification experiments.

Problem 1: Low or No Expression of Recombinant IL-23
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Potential Cause Recommended Solution

Suboptimal Codon Usage: The codons in your

IL-23 p19 and p40 subunit genes are not

optimized for your chosen expression host (e.g.,

CHO, HEK293, E. coli).

Synthesize codon-optimized versions of the p19

and p40 genes tailored to your specific

expression system. This can significantly

enhance translation efficiency.[1][2]

Inefficient Transcription: The promoter in your

expression vector may be weak or not properly

induced.

Ensure you are using a strong promoter suitable

for your host (e.g., CMV for mammalian cells).

Optimize induction conditions (e.g.,

concentration of inducer, time of induction) if

using an inducible promoter.[1][3]

mRNA Instability: The mRNA transcripts of the

IL-23 subunits may be unstable.

Include stabilizing elements in your vector

design, such as a poly(A) tail and untranslated

regions (UTRs).

Plasmid/Vector Issues: Incorrect plasmid

sequence, loss of plasmid from the host cells, or

issues with transfection/transformation.

Sequence-verify your final expression

constructs. Ensure consistent selective pressure

(antibiotics) is maintained during cell culture.

Optimize your transfection or transformation

protocol.

Protein Toxicity: High-level expression of IL-23

may be toxic to the host cells.

Use a weaker or inducible promoter to control

the expression level. Lowering the expression

temperature for bacterial cultures can also

mitigate toxicity.[4]

Problem 2: Poor Yield of Assembled Heterodimeric IL-23
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Potential Cause Recommended Solution

Imbalanced Subunit Expression: The p19 and

p40 subunits are not expressed at optimal ratios

for efficient heterodimerization.

Vector Design: Use a bicistronic vector with an

Internal Ribosome Entry Site (IRES) to link the

two subunit genes, although be aware that the

gene upstream of the IRES is often expressed

at higher levels.[5] Alternatively, use two

separate vectors and optimize the ratio of

plasmids used for co-transfection.

Incorrect Subunit Folding/Assembly: The

individual subunits are not folding correctly,

preventing the formation of the disulfide-linked

heterodimer.

Expression System: Use a eukaryotic

expression system like mammalian cells (CHO,

HEK293) which have the cellular machinery for

proper protein folding and post-translational

modifications.[6][7] Co-expression with

molecular chaperones can sometimes aid in

proper folding.

Subunit Degradation: One or both subunits are

being degraded before they can assemble.

Include protease inhibitors in your lysis buffer

and during purification.[8] Optimize culture

conditions to minimize cell stress and death,

which can release proteases.

Formation of Homodimers or Aggregates: The

p40 subunit, which is shared with IL-12, may

form homodimers, or the individual subunits

may aggregate.

Optimize the stoichiometry of p19 and p40

expression. Purification strategies may need to

be designed to separate the desired

heterodimer from homodimers and aggregates.

Problem 3: IL-23 is Insoluble (Inclusion Bodies in E. coli)
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Potential Cause Recommended Solution

High Expression Rate: Overexpression in E. coli

often leads to the formation of insoluble protein

aggregates known as inclusion bodies.[4]

Lower the expression temperature (e.g., 16-

25°C) and reduce the inducer concentration to

slow down protein synthesis, allowing more time

for proper folding.[4]

Lack of Post-Translational Modifications:E. coli

cannot perform the glycosylation that occurs in

native IL-23, which can affect solubility and

stability.

Consider switching to a eukaryotic expression

system such as mammalian (CHO, HEK293) or

insect cells, which can perform these

modifications.[6][7]

Suboptimal Lysis/Solubilization Buffer: The

buffer used to lyse the cells may not be

conducive to keeping the protein soluble.

Screen different lysis buffers with varying pH,

salt concentrations, and detergents. Include

additives like glycerol or non-detergent

sulfobetaines to enhance solubility.

Inclusion Body Solubilization and Refolding: If

expression in inclusion bodies is unavoidable.

Isolate the inclusion bodies and solubilize them

using strong denaturants (e.g., urea, guanidine-

HCl). Subsequently, refold the protein by

gradually removing the denaturant through

methods like dialysis or rapid dilution. This

process often requires extensive optimization.

Problem 4: Low Yield After Purification

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8856875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8856875/
https://www.creative-biostructure.com/mammalian-expression-551.htm
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/protein-expression-handbook/pex-handbook-mammalian-cell-based-protein-expression.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Cause Recommended Solution

Poor Binding to Affinity Resin: The affinity tag

(e.g., His-tag) may be inaccessible or cleaved.

Consider moving the affinity tag to the other

terminus of one of the subunits. Perform a

Western blot on your crude lysate to confirm the

presence and integrity of the tagged protein.[9]

Protein Loss During Wash Steps: The wash

buffer is too stringent, causing the target protein

to elute prematurely.

Decrease the stringency of the wash buffer

(e.g., lower the imidazole concentration for Ni-

NTA chromatography).[10]

Inefficient Elution: The elution buffer is not

strong enough to displace the protein from the

resin.

Increase the concentration of the eluting agent

(e.g., imidazole for His-tagged proteins) or

change the pH of the elution buffer.[10]

Protein Degradation or Precipitation: The

purified protein is unstable in the final buffer.

Perform all purification steps at 4°C. Add

protease inhibitors to all buffers. Screen

different storage buffers for optimal stability and

consider adding stabilizing agents like glycerol.

[8]

Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing recombinant IL-23?

A1: Mammalian expression systems, such as Chinese Hamster Ovary (CHO) or Human

Embryonic Kidney 293 (HEK293) cells, are highly recommended for producing recombinant IL-

23.[6][7] This is because IL-23 is a complex, heterodimeric glycoprotein. Mammalian cells

possess the necessary cellular machinery for proper protein folding, disulfide bond formation

between the p19 and p40 subunits, and authentic glycosylation, all of which are critical for the

biological activity and stability of the cytokine.[6][7][11] While expression in E. coli is possible, it

often results in insoluble and non-functional protein due to the lack of post-translational

modifications.[12]

Q2: How should I design my expression vector for co-expressing the p19 and p40 subunits?

A2: There are two primary strategies for co-expressing the two subunits:
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Two-Vector System: Clone the p19 and p40 subunits into two separate expression vectors.

These vectors can then be co-transfected into the host cells. This method allows you to

empirically determine the optimal ratio of the two plasmids to maximize heterodimer

formation.

Single Bicistronic Vector: Clone both the p19 and p40 coding sequences into a single vector,

separated by an Internal Ribosome Entry Site (IRES). This ensures that both subunits are

expressed from a single mRNA transcript. However, it's important to note that the gene

located downstream of the IRES element is often expressed at a lower level than the

upstream gene.[5] Therefore, it may be beneficial to place the subunit that is required in

lower amounts in the second position.

Q3: My IL-23 yield is consistently low. What are the first things I should check?

A3: If you are experiencing low yields, start by troubleshooting the following:

Expression Confirmation: Before proceeding with large-scale production and purification,

confirm that both the p19 and p40 subunits are being expressed. You can do this by

performing a Western blot on a small sample of the cell lysate or culture supernatant using

antibodies specific to each subunit or to the affinity tag.

Culture Conditions: Optimize your cell culture and induction conditions. For mammalian cells,

this includes ensuring optimal cell density at transfection, using high-quality transfection

reagents, and allowing sufficient time for protein expression and secretion (typically 3-5

days).

Codon Optimization: Ensure the genes for both subunits have been codon-optimized for your

expression host.[1][2]

Cell Viability: Monitor the health of your cells post-transfection/induction. A significant drop in

viability could indicate protein toxicity, which may require adjusting the expression levels.

Q4: What is the best strategy for purifying recombinant IL-23?

A4: Affinity chromatography is the most common and efficient method for the initial purification

of recombinant IL-23. A popular approach is to add a polyhistidine (His) tag to one of the

subunits (e.g., the C-terminus of the p19 subunit).[13][14] The secreted heterodimer can then
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be captured from the cell culture supernatant using an immobilized metal affinity

chromatography (IMAC) resin, such as Nickel-NTA.[13][15] Following elution, a second

purification step, such as size-exclusion chromatography (SEC), is often employed to separate

the IL-23 heterodimer from any aggregates or remaining impurities.[13]

Q5: How can I confirm that my purified IL-23 is biologically active?

A5: The biological activity of recombinant IL-23 can be assessed through a cell-based assay. A

common method is to measure its ability to induce the secretion of IL-17A from mouse

splenocytes or a responsive cell line like CTLL-2.[11][14][16] The activity is typically reported as

an ED50 value, which is the concentration of IL-23 that induces 50% of the maximum

response.

Quantitative Data Summary
The following tables summarize typical yields and key parameters for recombinant IL-23

production. Note that direct comparative studies are limited in the public domain, and yields

can vary significantly based on the specific constructs, protocols, and cell lines used.

Table 1: Comparison of Expression Systems for Recombinant Proteins
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Expression System
Typical Protein
Yield

Advantages Disadvantages

E. coli
Can reach several

grams per liter[17]

Rapid growth, low

cost, easy genetic

manipulation.[12]

Lacks post-

translational

modifications, often

forms inclusion bodies

for complex proteins.

[12]

Yeast (P. pastoris)
Can exceed 10 g/L for

some proteins[17]

Eukaryotic, can

perform some post-

translational

modifications, high-

density culture.

Glycosylation patterns

may differ from

mammalian cells.

Insect Cells

(Baculovirus)

100 mg/L to over 1

g/L[17]

Good for complex

proteins, performs

many post-

translational

modifications.

Slower and more

expensive than

bacterial/yeast

systems.

Mammalian Cells

(CHO, HEK293)

1-5 g/L (can reach up

to 10 g/L in optimized

systems)[17]

Most native protein

folding and post-

translational

modifications, ideal for

therapeutics.[6][7]

Slower growth,

expensive media,

more complex to

culture.[12]

Table 2: Bioactivity of Commercially Available Recombinant Human IL-23 (Expressed in

Mammalian Cells)

Source
ED50 for IL-17A Induction in Mouse
Splenocytes

R&D Systems (CHO-expressed) 0.100 - 1.00 ng/mL[11]

Cell Signaling Technology (293-expressed) 2.324 ng/mL[14]

ImmunoTools (HEK-expressed) 2.8 ng/mL[18]
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Experimental Protocols
Protocol 1: Expression of Recombinant His-tagged Human IL-23 in CHO Cells

This protocol describes the transient co-transfection of CHO cells for the expression of

secreted, His-tagged human IL-23.

Materials:

Expression vector 1: p19 subunit gene (codon-optimized for Cricetulus griseus) with a C-

terminal 6xHis tag.

Expression vector 2: p40 subunit gene (codon-optimized for Cricetulus griseus).

ExpiCHO™ Expression System (or equivalent).

CHO cells.

Transfection reagent (e.g., ExpiFectamine™ CHO).

Culture flasks or bioreactors.

Methodology:

Cell Culture: Culture ExpiCHO cells in ExpiCHO™ Expression Medium according to the

manufacturer's protocol, typically in a shaker flask at 37°C, 8% CO₂, and 125 rpm.

Transfection Preparation: On the day of transfection, ensure cells are in the logarithmic

growth phase with high viability (>95%). Adjust the cell density to the recommended

concentration for transfection (e.g., 6 x 10⁶ viable cells/mL).

DNA-Transfection Reagent Complex Formation: a. Dilute the two expression plasmids (p19-

His and p40) in Opti-PRO™ SFM. A 1:1 ratio of the plasmids is a good starting point, but this

can be optimized. b. In a separate tube, dilute the transfection reagent in Opti-PRO™ SFM.

c. Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate at room

temperature for 5-10 minutes to allow complexes to form.

Transfection: Add the DNA-transfection reagent complexes to the cell culture.
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Expression: Return the cells to the incubator. Add ExpiCHO™ Enhancer and Feed 12-18

hours post-transfection as per the manufacturer's protocol to boost expression.

Harvesting: Harvest the cell culture supernatant containing the secreted IL-23 heterodimer 4-

5 days post-transfection by centrifuging the culture at 3,000 x g for 20 minutes to pellet the

cells.

Supernatant Preparation: Filter the supernatant through a 0.22 µm filter to remove any

remaining cells and debris. The supernatant is now ready for purification.

Protocol 2: Purification of His-tagged IL-23 using Ni-NTA Chromatography

This protocol describes the purification of His-tagged IL-23 from the conditioned cell culture

supernatant.

Materials:

Ni-NTA agarose resin.

Chromatography column.

Lysis/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.

Dialysis buffer (e.g., PBS, pH 7.4).

Methodology:

Buffer Exchange (Optional but Recommended): If the culture medium composition interferes

with binding, exchange the buffer of the supernatant to the Lysis/Binding Buffer using

tangential flow filtration (TFF) or dialysis.

Column Preparation: Pack a chromatography column with Ni-NTA agarose resin. Equilibrate

the column with 5-10 column volumes (CV) of Lysis/Binding Buffer.[19]
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Sample Loading: Load the prepared cell culture supernatant onto the equilibrated column.

The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to

the resin.

Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound

proteins. Monitor the UV absorbance (A280) of the flow-through until it returns to baseline.

Elution: Elute the bound His-tagged IL-23 from the column using the Elution Buffer. Collect

fractions and monitor the A280 to identify the protein peak.

Analysis of Fractions: Run fractions corresponding to the elution peak on an SDS-PAGE gel

to check for purity and confirm the presence of both p19 and p40 subunits (under reducing

conditions).

Buffer Exchange/Dialysis: Pool the purest fractions and dialyze against a suitable storage

buffer (e.g., PBS) to remove imidazole and exchange the buffer for long-term storage or

downstream applications.

Concentration and Storage: Concentrate the purified protein to the desired concentration.

Aliquot and store at -80°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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